molecular formula C11H16N2O B13941057 1-(3-Cyclopentyl-2-methyl-imidazol-4-yl)ethanone

1-(3-Cyclopentyl-2-methyl-imidazol-4-yl)ethanone

Cat. No.: B13941057
M. Wt: 192.26 g/mol
InChI Key: XFYQJXUMNZFNQR-UHFFFAOYSA-N
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Description

1-(3-Cyclopentyl-2-methyl-imidazol-4-yl)ethanone is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopentyl-2-methyl-imidazol-4-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopentyl-2-methyl-imidazol-4-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

1-(3-Cyclopentyl-2-methyl-imidazol-4-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Cyclopentyl-2-methyl-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Cyclopentyl-2-methyl-imidazol-5-yl)ethanone
  • 2-Cyclopentyl-1-(1H-imidazol-4-yl)ethanone
  • (2R,4S)-3-[®-cyclopentyl(1-Methyl-1H-imidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine

Uniqueness

1-(3-Cyclopentyl-2-methyl-imidazol-4-yl)ethanone is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-(3-cyclopentyl-2-methylimidazol-4-yl)ethanone

InChI

InChI=1S/C11H16N2O/c1-8(14)11-7-12-9(2)13(11)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3

InChI Key

XFYQJXUMNZFNQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C2CCCC2)C(=O)C

Origin of Product

United States

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